molecular formula C20H17NO5S B2491751 Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-43-7

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2491751
M. Wt: 383.42
InChI Key: OIUDLKBECZVSEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate involves multi-step chemical reactions. For instance, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacts with benzoylacetonitrile, leading to compound formations that further react with various chemical reagents to give fused thiophene derivatives with high potential uses (Mohareb, Mohamed, & Wardakhan, 2000).

Molecular Structure Analysis

The molecular structure of related compounds, such as azo-Schiff bases derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has been elucidated through methods like IR, HNMR spectroscopy, and single crystal X-ray diffraction. These studies confirm the planar geometric structure with slight deviations and intermolecular hydrogen bonding (Menati, Mir, Notash, & دانشگاه آزاد اسلامی, 2020).

Chemical Reactions and Properties

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate and its analogs participate in a variety of chemical reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates undergo unexpected dehydrogenation under certain conditions, illustrating the chemical reactivity of these compounds (Adib et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as crystallization behavior and hydrogen bonding capabilities, are crucial for understanding their behavior in various solvents and conditions. For instance, the crystallization of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was studied, revealing significant details about hydrogen bonding in the crystal packing (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, provide insight into the versatility of these compounds for further chemical modifications and applications. The synthesis and characterization of various ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives showcase a wide range of chemical functionalities that can be achieved (Mohareb et al., 2000; Adib et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and activities. It could potentially be of interest in fields such as medicinal chemistry or materials science, but without more specific information, it’s difficult to make detailed predictions.


Please note that this is a general analysis based on the structure suggested by the name of the compound. For a detailed and accurate analysis, specific studies and data would be needed. If you have access to more information or specific data about this compound, I could provide a more detailed analysis.


properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-2-24-20(23)18-17(13-5-3-4-6-16(13)27-18)21-19(22)12-7-8-14-15(11-12)26-10-9-25-14/h3-8,11H,2,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUDLKBECZVSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[b]thiophene-2-carboxylate

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